Anticancer agent 139

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

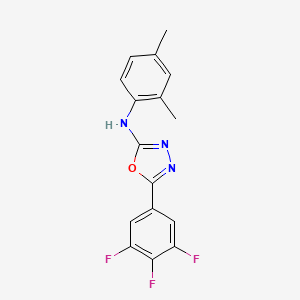

Molecular Formula |

C16H12F3N3O |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C16H12F3N3O/c1-8-3-4-13(9(2)5-8)20-16-22-21-15(23-16)10-6-11(17)14(19)12(18)7-10/h3-7H,1-2H3,(H,20,22) |

InChI Key |

YVXYCCNBPZAKMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC(=C(C(=C3)F)F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

The Rise of Gold: A Technical Guide to the Discovery and Synthesis of Anticancer Gold(I) Complexes

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is in a perpetual state of evolution, with a continuous search for novel therapeutic agents that can overcome the limitations of current treatments, such as platinum-based drugs. Among the most promising avenues of research is the exploration of metal-based compounds, with gold(I) complexes emerging as a particularly compelling class of anticancer agents. Unlike traditional platinum drugs that primarily target DNA, gold(I) complexes exhibit distinct mechanisms of action, often targeting cellular redox systems and mitochondria, thereby offering the potential to circumvent common resistance mechanisms.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanisms of action of anticancer gold(I) complexes, presenting key data, experimental protocols, and visual representations of the underlying biological pathways.

A New Golden Age in Cancer Therapy: Discovery and Rationale

The journey of gold compounds in medicine is not new; for instance, auranofin, a gold(I) phosphine complex, has been utilized for the treatment of rheumatoid arthritis.[4] Its repositioning as an anticancer agent marked a pivotal moment, igniting significant interest in the development of new gold-based therapeutics.[5] The rationale for exploring gold(I) complexes lies in their unique chemical properties and their ability to interact with biological targets differently than platinum-based drugs. Gold(I) ions are soft Lewis acids and exhibit a strong affinity for soft Lewis bases, such as sulfur and selenium, which are abundant in biological systems, particularly in key enzymes involved in cellular redox homeostasis.[6][7]

Key Classes of Anticancer Gold(I) Complexes

The design of anticancer gold(I) complexes involves the coordination of a central gold(I) ion with various ligands that modulate the compound's stability, lipophilicity, and biological activity. The two most prominent classes are:

-

Gold(I) Phosphine Complexes: These complexes, exemplified by auranofin, feature one or more phosphine ligands. The nature of the phosphine ligand significantly influences the complex's properties.

-

Gold(I) N-Heterocyclic Carbene (NHC) Complexes: NHC ligands form strong sigma bonds with the gold(I) center, resulting in highly stable and effective anticancer agents.[8]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxicity of gold(I) complexes is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values of representative gold(I) phosphine and NHC complexes against a panel of human cancer cell lines.

Table 1: Anticancer Activity (IC50, µM) of Selected Gold(I) Phosphine Complexes

| Complex/Drug | A2780 (Ovarian) | A2780R (Ovarian, Cisplatin-Resistant) | PC-3 (Prostate) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |

| Auranofin | 3.4 | 3.4 | 3.7 | - | - | 5.0 |

| [Au(d2pypp)2]Cl | - | - | - | Sub-micromolar | - | - |

| Complex 4 (Hypoxanthine-derived) | ~3-5 | ~3-5 | - | 3.7 | - | - |

| Complex 6 (Hypoxanthine-derived) | ~3-5 | ~3-5 | - | - | - | - |

| Cisplatin (Reference) | 17.2 | >50 | >50 | 17.9 | 21.0 | 9.0 |

Data compiled from multiple sources.[5][9][10][11][12]

Table 2: Anticancer Activity (IC50, µM) of Selected Gold(I) NHC Complexes

| Complex | A2780 (Ovarian) | A2780R (Ovarian, Cisplatin-Resistant) | PC-3 (Prostate) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |

| MC3 | - | - | - | - | - | - |

| Complex 1 (iPr ligand) | 3.4 - 6.4 | - | - | - | - | - |

| Complex 3 (iPr ligand) | 3.4 - 6.4 | - | - | - | - | - |

| Complex 4 (iPr ligand) | 3.4 - 6.4 | - | - | - | - | - |

| Complex 17 (iodo-Au(I)-NHC) | - | - | - | - | - | - |

| AuL4 (fluorinated) | - | - | - | - | - | 5.73 |

| Cisplatin (Reference) | 1.1 | 11.0 | - | 26.2 | 21.0 | 5.09 |

Data compiled from multiple sources.[8][13][14][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative gold(I) complex and for key in vitro assays used to evaluate their anticancer activity.

Synthesis of a Gold(I) Phosphine Complex: Auranofin Analog

This protocol describes a general method for synthesizing auranofin analogs.

Materials:

-

Chloro(triethylphosphine)gold(I)

-

2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose

-

Potassium carbonate

-

Methanol

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose and a slight excess of potassium carbonate in methanol.

-

Stir the solution at room temperature for 30 minutes to facilitate the formation of the thiolate.

-

In a separate flask, dissolve chloro(triethylphosphine)gold(I) in dichloromethane.

-

Slowly add the gold(I) solution to the thiolate solution with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield the pure auranofin analog.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Gold(I) complex stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the gold(I) complex in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the gold(I) complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex).

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines treated with the gold(I) complex

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating them with the gold(I) complex for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways and Mechanisms of Action

The anticancer activity of gold(I) complexes is attributed to their interaction with multiple cellular targets, leading to the disruption of critical signaling pathways. The primary mechanisms involve the inhibition of thioredoxin reductase and the induction of mitochondrial dysfunction.

Inhibition of Thioredoxin Reductase (TrxR)

Thioredoxin reductase (TrxR) is a key selenoenzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress.[6][16] Many cancer cells exhibit elevated levels of TrxR, making it an attractive therapeutic target. Gold(I) complexes potently and often irreversibly inhibit TrxR by binding to the selenocysteine residue in its active site.[17] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering downstream apoptotic pathways.

Caption: Inhibition of Thioredoxin Reductase (TrxR) by Gold(I) Complexes.

Induction of Mitochondrial Apoptosis

Mitochondria are central to the intrinsic pathway of apoptosis. Gold(I) complexes can accumulate in mitochondria and induce mitochondrial dysfunction through several mechanisms, including:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): This leads to the opening of the mitochondrial permeability transition pore (mPTP).

-

Increased ROS Production: Further exacerbating oxidative stress.

-

Release of Pro-apoptotic Factors: Such as cytochrome c, which activates the caspase cascade.[18][19]

Caption: Mitochondrial Apoptosis Pathway Induced by Gold(I) Complexes.

Conclusion and Future Directions

Gold(I) complexes represent a highly promising class of anticancer agents with mechanisms of action distinct from traditional chemotherapeutics. Their ability to target key cellular components like thioredoxin reductase and mitochondria opens up new avenues for treating cancers, particularly those resistant to conventional therapies. The continued development of novel gold(I) complexes with improved efficacy and selectivity, coupled with a deeper understanding of their intricate biological interactions, will be crucial in translating their therapeutic potential from the laboratory to the clinic. Future research will likely focus on the design of targeted delivery systems and combination therapies to further enhance the anticancer activity of these remarkable compounds.

References

- 1. Novel gold(I) complexes induce apoptosis in leukemia cells via the ROS-induced mitochondrial pathway with an upregulation of Harakiri and overcome multi drug resistances in leukemia and lymphoma cells and sensitize drug resistant tumor cells to apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [research-repository.griffith.edu.au]

- 7. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Searching for New Gold(I)-Based Complexes as Anticancer and/or Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A gold(I) phosphine complex selectively induces apoptosis in breast cancer cells: implications for anticancer therapeutics targeted to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Auranofin and its analogs as prospective agents for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Gold(I)-Triphenylphosphine Complexes with Hypoxanthine-Derived Ligands: In Vitro Evaluations of Anticancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rational design of gold(i)-NHC complexes as anticancer agents: induction of necroptosis and paraptosis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gold(I) selenium N-heterocyclic carbene complexes as potent antibacterial agents against multidrug-resistant gram-negative bacteria via inhibiting thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gold opens mitochondrial pathways to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action of Mitochondrial-Targeting Gold(I) Complexes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gold(I) complexes, particularly those designed to accumulate in mitochondria, represent a promising class of experimental anticancer agents.[1][2] Their primary mechanism of action diverges significantly from traditional platinum-based chemotherapeutics, offering potential avenues to overcome drug resistance.[3][4] This guide provides an in-depth examination of the core mechanisms, focusing on the molecular interactions and signaling cascades initiated by these compounds within the mitochondrial matrix. The central event is the potent and often selective inhibition of the mitochondrial isoform of thioredoxin reductase (TrxR2), a key selenoenzyme in cellular redox control.[3][5][6] Inhibition of TrxR2 disrupts the mitochondrial thiol-redox balance, leading to a cascade of events including increased reactive oxygen species (ROS) production, induction of the mitochondrial permeability transition (MPT), collapse of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors, ultimately culminating in programmed cell death.[1][7][8]

Core Mechanism: Targeting Mitochondrial Thioredoxin Reductase

The vast majority of cytotoxic Gold(I) complexes exert their effects by targeting mitochondria.[6][9] Their lipophilic and cationic properties facilitate accumulation within the mitochondrial matrix, driven by the organelle's large negative membrane potential.[5][10]

Primary Molecular Target: Thioredoxin Reductase (TrxR)

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a pivotal component of cellular antioxidant defense and redox signaling.[1][2] The mitochondrial isoform, TrxR2, is particularly crucial for maintaining mitochondrial redox homeostasis.[11]

Gold(I) compounds are potent inhibitors of TrxR, demonstrating high affinity for the active site's selenocysteine (Sec) residue.[5][12] The soft nature of the Gold(I) ion allows for a strong, often irreversible, covalent bond with the highly reactive selenol group of the Sec residue, effectively inactivating the enzyme.[1][3] This inhibition is highly specific; for instance, the Gold(I) complex auranofin is a powerful inhibitor of TrxR but has little to no effect on related antioxidant enzymes like glutathione peroxidase and glutathione reductase.[13][14]

Consequences of TrxR Inhibition

Inactivation of TrxR2 triggers a series of deleterious events within the mitochondrion:

-

Redox Imbalance: The cell's capacity to reduce oxidized thioredoxin is compromised, leading to an accumulation of oxidized proteins and a shift towards a pro-oxidative state.[5]

-

Increased Reactive Oxygen Species (ROS): The disruption of the thioredoxin system impairs the mitochondrial capacity to scavenge ROS.[15] This leads to a significant increase in the levels of superoxide and hydrogen peroxide, which can cause oxidative damage to mitochondrial DNA, lipids, and proteins.[16][17]

-

Induction of Mitochondrial Permeability Transition (MPT): The combination of redox imbalance and elevated ROS levels are potent inducers of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane.[7][12] Opening of the MPTP leads to mitochondrial swelling and the uncoupling of oxidative phosphorylation.[16] This induction can be prevented by cyclosporin A, a specific inhibitor of the MPT.[12]

Induction of the Intrinsic Apoptotic Pathway

The mitochondrial damage initiated by Gold(I) complexes converges on the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[8]

Signaling Pathway Diagram

Caption: Core signaling cascade initiated by mitochondrial-targeting Gold(I) complexes.

The critical steps in this pathway include:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The opening of the MPTP dissipates the proton gradient across the inner mitochondrial membrane, leading to a collapse of ΔΨm.[16][18]

-

Release of Pro-Apoptotic Factors: The compromised integrity of the outer mitochondrial membrane, often facilitated by pro-apoptotic Bcl-2 family proteins, results in the release of cytochrome c and other intermembrane space proteins into the cytosol.[7][8] Some gold complexes have been shown to downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1.[4][19]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[10] Caspase-9 then activates the executioner caspase-3, which cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

Quantitative Data Summary

The efficacy of Gold(I) complexes can be quantified by several key parameters. The data below is compiled from various studies on different cell lines and with various specific gold compounds, including the well-studied drug Auranofin.

Table 1: Inhibition of Thioredoxin Reductase by Gold Complexes

| Compound Type | Target | IC50 Range (µM) | Reference(s) |

|---|---|---|---|

| Gold(I) and Gold(III) Complexes | Thioredoxin Reductase | 0.020 - 1.42 | [13][14] |

| Non-Gold Metal Complexes | Thioredoxin Reductase | 11.8 - 76.0 |[13][14] |

Table 2: Cytotoxicity and Apoptosis Induction by Auranofin

| Cell Line | Parameter | Value | Condition | Reference(s) |

|---|---|---|---|---|

| PC3 (Prostate Cancer) | IC50 | 2.5 µM | 24 h treatment | [19] |

| PC3 (Prostate Cancer) | Apoptotic Cells | 2.2-fold increase | 2.5 µM treatment | [19] |

| Endothelial Cells | TrxR2/Trx2 Expression | Significant reduction | ≥1 µM treatment |[11] |

Detailed Experimental Protocols

The investigation of mitochondrial-targeting Gold(I) complexes involves a series of standardized in vitro assays.

Synthesis of Gold(I) Phosphine Complexes

A general synthesis involves the reaction of a gold precursor, such as (tht)AuCl (tht = tetrahydrothiophene), with a phosphine ligand in a suitable solvent like dichloromethane or methanol. The resulting complex can be isolated by precipitation and purified by recrystallization. The final product's identity and purity are typically confirmed using NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.

Cytotoxicity Assay (MTT or XTT Assay)

This protocol assesses the effect of the gold complex on cell viability.

-

Cell Seeding: Seed cells (e.g., 1.5 x 10⁴ cells/well) into 96-well plates and allow them to adhere overnight.[20]

-

Compound Treatment: Treat cells with a range of concentrations of the Gold(I) complex for a specified duration (e.g., 24, 48, or 72 hours).[20]

-

Reagent Addition: Remove the treatment media. Add MTT or XTT solution to each well and incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[20][21]

-

Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[20]

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses potentiometric fluorescent dyes like JC-1 or TMRM to measure changes in ΔΨm.

-

Cell Treatment: Treat cells with the Gold(I) complex for the desired time. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).[22]

-

Dye Loading: Incubate the cells with the ΔΨm-sensitive dye (e.g., JC-1 or TMRM) in the dark (e.g., 30 minutes at 37°C).[22][23]

-

Data Acquisition: Wash the cells with PBS. Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.[22]

-

JC-1: In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers. The ratio of red to green fluorescence is used as a measure of ΔΨm.

-

TMRM: This dye accumulates in active mitochondria. A loss of fluorescence intensity indicates depolarization.[23]

-

Detection of Intracellular ROS

This protocol uses probes like Dihydrorhodamine 123 or DCFH-DA, which become fluorescent upon oxidation by ROS.[11][16]

-

Cell Treatment: Culture and treat cells with the Gold(I) complex.

-

Probe Loading: Incubate the cells with the ROS-sensitive probe (e.g., 500 nM DCFH-DA) for 15-30 minutes at 37°C.[16]

-

Data Acquisition: Measure the green fluorescence signal using a flow cytometer or a multi-mode plate reader.[16] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Quantification of Apoptosis (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[24]

-

Cell Preparation: Treat cells with the Gold(I) complex. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[25]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells immediately by flow cytometry.[26]

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cellular Uptake Analysis

This determines if and where the gold complexes accumulate within the cell.

-

Qualitative (Microscopy): Treat cells with the gold complex, then fix and prepare them for Transmission Electron Microscopy (TEM). TEM can visualize the subcellular localization of gold-dense particles, often showing accumulation in mitochondria.[20]

-

Quantitative (ICP-MS): Treat a known number of cells with the gold complex. After incubation, wash the cells thoroughly to remove any non-internalized compound. Lyse the cells with strong acid (e.g., aqua regia) and analyze the gold content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers very high sensitivity for metal quantification.[27]

Workflow and Logic Diagrams

Experimental Evaluation Workflow

Caption: A typical experimental workflow for evaluating mitochondrial-targeting Gold(I) complexes.

Logical Relationship of Key Events

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation | MDPI [mdpi.com]

- 3. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial thioredoxin reductase inhibition by gold(I) compounds and concurrent stimulation of permeability transition and release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gold opens mitochondrial pathways to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondria as a target of third row transition metal-based anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A gold(I) phosphine complex selectively induces apoptosis in breast cancer cells: implications for anticancer therapeutics targeted to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel action and mechanism of auranofin in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of mitochondrial permeability transition by auranofin, a gold(I)-phosphine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of auranofin on the mitochondrial generation of hydrogen peroxide. Role of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitochondrial toxicity induced by a thiourea gold(i) complex: mitochondrial permeability transition and respiratory deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gold(III)-P-chirogenic complex induces mitochondrial dysfunction in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cellular Uptake of Gold Nanorods in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 24. cy3-maleimide.com [cy3-maleimide.com]

- 25. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantification of apoptotic cells with fluorescein isothiocyanate-labeled annexin V in chinese hamster ovary cell cultures treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preclinical Anticancer Activity of the Ruthenium Complex IT-139

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-139, also known as BOLD-100 and formerly as NKP-1339, is a novel, first-in-class ruthenium-based small molecule inhibitor with promising anticancer properties.[1][2] Its chemical name is sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)].[1][3] Preclinical and early clinical studies have highlighted its unique mechanism of action, which centers on the inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[1][4] This positions IT-139 as a potential therapeutic agent to overcome intrinsic and acquired drug resistance in various cancers.[1] A Phase 1 clinical trial (NCT01415297) has demonstrated that IT-139 is well-tolerated in patients with advanced solid tumors, with manageable side effects and modest single-agent anti-tumor activity.[1][3] The lack of significant hematological toxicity makes it an attractive candidate for combination therapies.[1]

Mechanism of Action: Targeting the GRP78 Stress Response

The primary molecular target of IT-139 is GRP78 (also known as BiP or HSPA5), a master regulator of the endoplasmic reticulum (ER) stress response.[4][5] In the high-stress tumor microenvironment (characterized by hypoxia, nutrient deprivation, and acidosis), cancer cells upregulate GRP78 to manage misfolded proteins and promote survival, contributing to therapeutic resistance.[1][4]

IT-139 disrupts this pro-survival mechanism through a multi-faceted approach:

-

Suppression of GRP78 Induction: IT-139 suppresses the stress-induced upregulation of GRP78 at the transcriptional level.[4][5] This effect is observed in a variety of cancer cell lines, including those that have developed resistance to other therapies.[4]

-

Exacerbation of ER Stress: By inhibiting the GRP78 survival response, IT-139 treatment leads to an accumulation of misfolded proteins, thereby exacerbating ER stress within the cancer cells.[2][4][5]

-

Induction of Apoptosis: The heightened and unresolved ER stress ultimately triggers programmed cell death (apoptosis).[2]

-

Selective Activity: Notably, IT-139 shows preferential activity in suppressing GRP78 induction in cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window.[3][4]

The proposed mechanism of action is visualized in the signaling pathway diagram below.

Preclinical In Vitro Anticancer Activity

IT-139 has demonstrated significant cytotoxic and pro-apoptotic activity across a panel of human cancer cell lines.

Cytotoxicity

The half-maximal inhibitory concentration (IC50) values for IT-139, determined after 72 hours of exposure, show a wide range of activity, indicating varying sensitivity among different cancer types.[2]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 15 - 180 |

| HT-29 | Colon Cancer | 15 - 180 |

| A375 | Melanoma | 15 - 180 |

| A549 | Lung Cancer | 15 - 180 |

| LNCaP | Prostate Cancer | 15 - 180 |

| C4-2B | Prostate Cancer | Not Specified |

| SK-MEL-28 | Melanoma | Not Specified |

| Table 1: In vitro cytotoxicity of IT-139 in various cancer cell lines. Data extracted from preclinical studies showing a range of IC50 values.[2] |

Induction of Apoptosis and Cell Cycle Arrest

Flow cytometry analysis using Annexin V/PI staining confirmed that IT-139 induces both early and late apoptosis in HCT-116, HT-29, A375, and A549 cell lines within 24 hours of treatment.[2] Furthermore, IT-139 was found to cause cell cycle arrest. Interestingly, the phase of arrest appears to be cell-line dependent, with G2 arrest observed in HCT116, HT-29, A549, and LNCaP cells, while G1 arrest was induced in A375 melanoma cells.[2]

Preclinical In Vivo Efficacy

In vivo studies using xenograft models have corroborated the anticancer activity of IT-139 and its mechanism of targeting GRP78.

Single-Agent Activity

Preclinical in vivo studies have confirmed that IT-139 targets the upregulation of GRP78 in response to stress in tumor cells.[1] This leads to increased vulnerability and apoptosis of these cells.[1]

Combination Therapy

The ability of IT-139 to inhibit a key drug resistance mechanism makes it a prime candidate for combination therapies.

-

With BRAF Inhibitors: In xenograft models, IT-139 was shown to decrease the upregulation of GRP78 expression in tumors treated with a BRAF inhibitor, while having minimal effect on GRP78 expression in adjacent normal cells.[4][5]

-

With Gemcitabine: In a pancreatic ductal adenocarcinoma (PDAC) model, IT-139 in combination with gemcitabine restored sensitivity to the cytotoxic drug in resistant cells and increased cell death compared to gemcitabine alone.[1]

References

- 1. Safety and activity of IT-139, a ruthenium-based compound, in patients with advanced solid tumours: a first-in-human, open-label, dose-escalation phase I study with expansion cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Endoplasmic reticulum stress induction by IT-139 [Ruthenium Complex, IT-139]

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-139, a novel ruthenium-based small molecule inhibitor, has demonstrated promising anti-tumor activity in preclinical and clinical settings. A key mechanism of action for IT-139 is the induction of endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins. This technical guide provides an in-depth overview of the molecular mechanisms by which IT-139 induces ER stress, focusing on its interaction with the master regulator GRP78 and the subsequent activation of the three canonical Unfolded Protein Response (UPR) pathways: PERK, IRE1α, and ATF6. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction to IT-139 and Endoplasmic Reticulum Stress

IT-139, also known as BOLD-100 or NKP-1339, is a ruthenium-containing compound that has shown efficacy against a range of cancer cell lines, including those resistant to conventional therapies[1]. One of its primary mechanisms of action involves the disruption of protein folding homeostasis within the endoplasmic reticulum, leading to ER stress[2].

The ER is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. When the folding capacity of the ER is overwhelmed, a state of ER stress ensues, triggering the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can also initiate apoptosis if the stress is severe or prolonged. The UPR is mediated by three main ER transmembrane sensors: Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), Inositol-Requiring Enzyme 1α (IRE1α), and Activating Transcription Factor 6 (ATF6).

Mechanism of Action: Suppression of GRP78

The central mechanism by which IT-139 induces ER stress is through the suppression of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP/HSPA5[3]. GRP78 is a master regulator of the UPR, acting as a chaperone to facilitate protein folding and as a sensor that keeps the UPR transducers (PERK, IRE1α, and ATF6) in an inactive state[4].

Under normal conditions, GRP78 binds to the luminal domains of PERK, IRE1α, and ATF6, preventing their activation. Upon the accumulation of unfolded proteins, GRP78 preferentially binds to these misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.

IT-139 has been shown to suppress the induction of GRP78 at the transcriptional level in various cancer cell lines[3]. This suppression occurs even in the presence of ER stress inducers like thapsigargin (Tg) and tunicamycin (Tu)[5][3]. By preventing the compensatory upregulation of this critical chaperone, IT-139 exacerbates ER stress and pushes the cell towards apoptosis[2][3].

Quantitative Data on IT-139 Activity

In Vitro Cytotoxicity

IT-139 has demonstrated cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) at 72h | Citation |

| HCT-116 | Colon Carcinoma | 15 - 180 | [3] |

| HT-29 | Colon Carcinoma | 15 - 180 | [3] |

| A375 | Melanoma | 15 - 180 | [3] |

| A549 | Lung Carcinoma | 15 - 180 | [3] |

| LNCaP | Prostate Cancer | 15 - 180 | [3] |

| PANC-1 | Pancreatic Cancer | ~150 | [5] |

Table 1: IC50 Values of IT-139 in Various Cancer Cell Lines.

Suppression of GRP78 Expression

Treatment with IT-139 leads to a dose-dependent decrease in GRP78 mRNA and protein levels in cancer cells.

| Cell Line | Treatment | Fold Change in GRP78 mRNA | Citation |

| HCT-116 | IT-139 + Thapsigargin | Significant decrease | [3] |

| C4-2B | 200 µM IT-139 + Tg | Suppression of induction | [3] |

| LNCaP-FGC | 500 µM IT-139 + Tg | Suppression of induction | [3] |

Table 2: Effect of IT-139 on GRP78 mRNA Expression.

| Cell Line | Treatment | Observation | Citation |

| HCT116 | 250 µM IT-139 + Tg/Tu | Decrease in GRP78 protein | [3] |

| HepG2 | 200 µM IT-139 + Tg | Suppression of GRP78 protein | [3] |

| C4-2B | 200/500 µM IT-139 + Tg | Suppression of GRP78 protein | [3] |

| LNCaP-FGC | 200/500 µM IT-139 + Tg | Suppression of GRP78 protein | [3] |

Table 3: Effect of IT-139 on GRP78 Protein Expression.

Induction of Apoptosis

The induction of ER stress by IT-139 ultimately leads to apoptosis. This can be quantified by measuring the activity of key apoptotic executioner enzymes like caspase-3.

| Cell Line | Treatment | Observation | Citation |

| HCT-116 | IT-139 | Induction of early and late apoptosis | [3] |

| HT-29 | IT-139 | Induction of early and late apoptosis | [3] |

| A375 | IT-139 | Induction of early and late apoptosis | [3] |

| A549 | IT-139 | Induction of early and late apoptosis | [3] |

Table 4: IT-139-Induced Apoptosis in Cancer Cell Lines.

Signaling Pathways and Visualizations

The suppression of GRP78 by IT-139 leads to the activation of the three branches of the UPR.

The PERK Pathway

The dissociation of GRP78 from PERK leads to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it also selectively promotes the translation of Activating Transcription Factor 4 (ATF4), a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein). Studies show that IT-139 treatment results in an increase in the levels of phosphorylated eIF2α[6].

Caption: IT-139 activates the PERK pathway, leading to apoptosis.

The IRE1α Pathway

Upon release from GRP78, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. The RNase activity of IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This spliced XBP1 (XBP1s) mRNA is then translated into a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. Evidence suggests that IT-139 treatment leads to a significant increase in XBP1 mRNA splicing, indicating activation of the IRE1α pathway[6].

References

- 1. researchgate.net [researchgate.net]

- 2. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Expression of GRP78, Master Regulator of the Unfolded Protein Response, Increases Chemoresistance in Pancreatic Ductal Adenocarcinoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 6. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Tubulin-Binding Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery and characterization of novel tubulin-binding agents as a cornerstone of cancer chemotherapy. It covers the classification of these agents, their mechanisms of action, detailed experimental protocols for their evaluation, and quantitative data on their efficacy.

Introduction: Tubulin as a Prime Anticancer Target

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1][2][3] These filaments are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion.[1] The dynamic instability of microtubules—a process of rapid polymerization and depolymerization—is vital for the proper segregation of chromosomes during mitosis.[4]

Interference with this delicate equilibrium can halt the cell cycle, ultimately leading to programmed cell death (apoptosis).[5] This vulnerability makes tubulin one of the most successful targets for anticancer drug development.[6][7] Tubulin-binding agents, also known as microtubule-targeting agents (MTAs), exploit this by either stabilizing or destabilizing microtubules, thereby arresting cell proliferation.[1][2]

Classification of Tubulin-Binding Agents

MTAs are broadly categorized into two main groups based on their effect on microtubule dynamics.[2][4] These groups are further subdivided by their specific binding site on the tubulin heterodimer.[1][8] There are at least four well-characterized binding sites: the colchicine, vinca, and taxane/paclitaxel sites, along with the laulimalide/peloruside site.[8][9]

-

Microtubule Destabilizing Agents: These compounds inhibit tubulin polymerization, leading to microtubule depolymerization.[1][5]

-

Vinca Alkaloid Site Binders: This class includes natural products like vincristine and vinblastine.[1] They bind to the β-tubulin subunit at the "plus" end, preventing the addition of new tubulin dimers.

-

Colchicine Site Binders: Colchicine, podophyllotoxin, and combretastatins bind at the interface between the α- and β-tubulin subunits, inducing a conformational change that prevents polymerization.[1][6][9] Agents targeting this site are of significant interest as they may circumvent P-glycoprotein-mediated drug resistance.[1][3]

-

-

Microtubule Stabilizing Agents: These agents enhance tubulin polymerization and suppress microtubule dynamics, leading to the formation of overly stable, non-functional microtubule bundles.[2]

-

Taxane Site Binders: Paclitaxel (Taxol) and docetaxel are iconic examples. They bind to the β-tubulin subunit on the inner (luminal) surface of the microtubule, strengthening the bonds between dimers.[4]

-

Epothilones: These agents, such as ixabepilone, mimic the stabilizing effect of taxanes and have shown efficacy against taxane-resistant tumors.[4][10]

-

Mechanism of Action: From Mitotic Arrest to Apoptosis

The primary mechanism of action for tubulin inhibitors is the disruption of the mitotic spindle, which triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[1][6] Prolonged mitotic arrest activates downstream signaling pathways that culminate in apoptosis.

Several signaling cascades are implicated in MTA-induced cell death. The c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses, is frequently activated following microtubule disruption.[11] Activated JNK can phosphorylate members of the Bcl-2 family of apoptosis-regulating proteins. Specifically, phosphorylation of anti-apoptotic proteins like Bcl-2 inactivates them, tipping the cellular balance towards pro-apoptotic members like Bax, which leads to mitochondrial dysfunction and caspase activation.[11]

Drug Discovery Workflow and Key Experimental Protocols

The discovery of a novel tubulin interactor follows a structured workflow, progressing from initial high-throughput screening to detailed in vivo characterization.

In Vitro Tubulin Polymerization Assay

This is the primary biochemical assay to confirm a compound's direct effect on tubulin.[12] It measures the extent of microtubule formation over time.

-

Principle: Purified tubulin protein polymerizes into microtubules in the presence of GTP and a suitable buffer, typically at 37°C.[13][14] This assembly increases the turbidity (light scattering) of the solution, which can be monitored spectrophotometrically at 340-350 nm.[13][15] Alternatively, a fluorescent reporter that binds to microtubules can be used.[12]

-

Detailed Protocol (Turbidity-based):

-

Reagents: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and supplement with 1 mM GTP and glycerol (5-15%).[12][16] Purified porcine or bovine tubulin is commonly used.[12]

-

Preparation: Pre-warm a 96-well plate to 37°C.[13] On ice, add the polymerization buffer, the test compound (dissolved in DMSO), and finally the tubulin solution (final concentration typically 2-4 mg/ml).[12] Paclitaxel (stabilizer) and colchicine or nocodazole (destabilizers) serve as positive controls, while DMSO is the negative control.[12][13]

-

Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[13] Record the absorbance at 340 nm every minute for 30-60 minutes.[12][13]

-

Data Analysis: Plot absorbance versus time. Inhibitors will show a reduced rate and extent of polymerization compared to the DMSO control, while stabilizers will show an increased rate and extent. The IC50 (concentration causing 50% inhibition of polymerization) can be calculated.[17]

-

Competitive Ligand Binding Assay

This assay determines which specific site on tubulin a novel compound binds to.

-

Principle: The assay measures the ability of a test compound to displace a known radiolabeled or fluorescent ligand (e.g., [³H]colchicine) from its binding site on tubulin.[6] A reduction in the signal from the known ligand indicates competitive binding. A non-radioactive mass spectrometry-based method has also been developed, where unbound ligand is separated by ultrafiltration and quantified by LC-MS/MS.[18]

-

Protocol Outline (Radioligand-based):

-

Incubate purified tubulin with a constant concentration of the radiolabeled ligand (e.g., [³H]colchicine).

-

Add increasing concentrations of the unlabeled test compound.

-

After incubation, separate the tubulin-ligand complexes from the free ligand (e.g., using gel filtration).

-

Quantify the radioactivity in the complex fraction using a scintillation counter.

-

A dose-dependent decrease in radioactivity indicates competition for the same binding site.[6]

-

Cell Viability and Cytotoxicity Assays

These assays provide the first indication of a compound's anticancer activity in a cellular context.[19][20]

-

Principle:

-

MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[20][21] The amount of color produced is proportional to the number of viable cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the release of the LDH enzyme from cells with damaged plasma membranes.[20]

-

-

Protocol Outline (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a set period (e.g., 48-72 hours).[22]

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[23]

-

Immunofluorescence Microscopy

This technique allows for the direct visualization of a compound's effect on the microtubule network within cells.

-

Principle: Cells are treated with the compound, then fixed and permeabilized. A primary antibody specific to β-tubulin is used to label the microtubules, followed by a fluorescently-tagged secondary antibody. The cell's microtubule structure can then be observed with a fluorescence or confocal microscope.[5][16]

-

Expected Observations:

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M), confirming that the compound induces mitotic arrest.

-

Principle: Cells are treated with the compound, harvested, and stained with a DNA-binding fluorescent dye like propidium iodide (PI) or 7-AAD.[23] The fluorescence intensity of each cell is proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells.

-

Data Analysis: A histogram of fluorescence intensity will show distinct peaks. Cells in the G2 or M phase have double the DNA content of cells in G1 and will appear as a peak at twice the fluorescence intensity. An accumulation of cells in this G2/M peak is the hallmark of an antimitotic agent.[6][24]

In Vivo Xenograft Models

This is a critical preclinical step to evaluate a compound's antitumor efficacy and safety in a living organism.[25]

-

Principle: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[17] Once tumors reach a palpable size, the mice are treated with the test compound (e.g., via intravenous or intraperitoneal injection).[17][26]

-

Protocol Outline:

-

Establish xenografts by injecting a suspension of cancer cells (e.g., SGC-7901, MGC-803, or MDA-MB-231) into the flank of the mice.[17][26][27]

-

Randomize mice into control (vehicle) and treatment groups.

-

Administer the compound according to a defined schedule (e.g., 10 mg/kg, every other day).[17]

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) rate.[26]

-

Major organs can be collected for histopathological analysis to assess toxicity.[27]

-

Quantitative Data on Novel Tubulin Inhibitors

The efficacy of tubulin inhibitors is typically reported as IC50 values from in vitro/cell-based assays and tumor growth inhibition (TGI) from in vivo studies. Below is a summary of data for representative novel compounds from recent literature.

Table 1: In Vitro Antiproliferative and Tubulin Polymerization Activity

| Compound Class | Compound Example | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Binding Site | Citation(s) |

| 2-amino-4-phenyl-4H-chromene | mHA1, mHA6, mHA11 | HL-60/Bcl-2 | In nM range | Not specified | Colchicine | [6][28] |

| Thienopyridine Indole Derivative | Compound [I] | MGC-803 (Gastric) | 0.00161 | 2.505 | Colchicine | [27] |

| 2-aryl-4-amide-quinoline | G13 | MDA-MB-231 (Breast) | 0.65 - 0.90 | 13.5 | Colchicine | [26] |

| Novel Colchicine Domain Binder | Compound [I] | SGC-7910 (Gastric) | 0.21 | 6.87 | Colchicine | [17] |

| Taxane Conjugate | PGA-PTX | HeLa | 0.01099 (as PTX equiv.) | Not applicable | Taxane | [22][24] |

Table 2: In Vivo Efficacy in Xenograft Models

| Compound Example | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |

| Compound [I] (Colchicine binder) | 4T1 (Breast) | 20 mg/kg, i.v., q.o.d. | 84.0% | [17] |

| G13 (Colchicine binder) | MDA-MB-231 (Breast) | 30 mg/kg, i.p. | 38.2% | [26] |

| Compound [I] (Thienopyridine) | MGC-803 (Gastric) | 5 mg/kg, oral, q.o.d. | 45.8% | [27] |

Challenges and Future Directions

Despite their success, the clinical use of MTAs is hampered by issues of toxicity and the development of drug resistance.[1] Resistance mechanisms can include the overexpression of drug efflux pumps like P-glycoprotein or mutations in tubulin isotypes, particularly the overexpression of βIII-tubulin.[1][29]

Future research is focused on:

-

Developing agents that circumvent resistance: Colchicine site inhibitors are a major focus because they are often not substrates for P-glycoprotein efflux pumps.[1][3]

-

Improving drug delivery: The development of antibody-drug conjugates (ADCs) that use a potent tubulin inhibitor as a payload allows for targeted delivery to cancer cells, potentially increasing efficacy and reducing systemic toxicity.[3]

-

Dual-target inhibitors: Designing molecules that inhibit both tubulin and another critical cancer target (e.g., a protein kinase) is an emerging strategy to enhance therapeutic effects and overcome resistance.[1]

Conclusion

Tubulin remains a validated and highly valuable target in oncology. The discovery of novel tubulin-binding agents continues to be a vibrant area of research, driven by the need to overcome the limitations of existing therapies. A systematic approach, utilizing a combination of biochemical, cell-based, and in vivo assays as detailed in this guide, is essential for the successful identification and development of the next generation of potent and selective anticancer drugs targeting the microtubule cytoskeleton.

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. oncotarget.com [oncotarget.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 11. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro tubulin polymerization assay [bio-protocol.org]

- 13. In vitro tubulin polymerization assay [bio-protocol.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 23. noblelifesci.com [noblelifesci.com]

- 24. A cell-based pharmacokinetics assay for evaluating tubulin-binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 26. tandfonline.com [tandfonline.com]

- 27. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. mdpi.com [mdpi.com]

Characterization of new colchicine site tubulin inhibitors [Tubulin Interactor]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential techniques and data analysis involved in the characterization of novel tubulin inhibitors that target the colchicine binding site. Colchicine binding site inhibitors (CBSIs) represent a promising class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] A key advantage of many CBSIs is their ability to circumvent multi-drug resistance mechanisms that often limit the efficacy of other microtubule-targeting agents.[2] This guide details the critical experimental protocols, data presentation standards, and workflow logic necessary for the robust preclinical evaluation of these compounds.

Core Concepts in CBSI Characterization

The discovery and development of new CBSIs rely on a multi-faceted characterization process. This process begins with evaluating a compound's direct effect on tubulin polymerization, extends to its cytotoxic effects on cancer cells, and culminates in detailed mechanistic studies to confirm its mode of action. Key stages involve quantifying anti-proliferative activity, visualizing effects on the cellular microtubule network, determining cell cycle perturbation, and measuring direct binding affinity to tubulin. X-ray crystallography is also a powerful tool for visualizing the precise molecular interactions between an inhibitor and the colchicine site on the tubulin heterodimer.[3]

Quantitative Data Summary

The following tables summarize the biological activity of several recently developed colchicine site tubulin inhibitors, providing a comparative view of their potency.

Table 1: Inhibition of Tubulin Polymerization

| Compound | Tubulin Polymerization IC50 (µM) | Reference Compound | Tubulin Polymerization IC50 (µM) |

| G13 | 13.5[4][5] | Colchicine | 8.1[4] |

| Compound 97 | 0.79[1] | Colchicine | 2.68[1] |

| Compound 87 | 1.6[1] | Combretastatin A-4 (CA-4) | 2.1[1] |

| Compound 53 | 0.44[1] | - | - |

| CHM-1 (103 ) | 0.85[1] | - | - |

| St. 54 | ~8[6] | Colchicine | 10.6[6] |

| St. 55 | 3.3[6] | - | - |

| St. 61 | 1.20[6] | - | - |

Table 2: Anti-proliferative Activity (IC50) in Human Cancer Cell Lines

| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HCT-116 (Colon) | Additional Cell Lines (IC50 in nM) |

| G13 | 0.65 µM[4] | 0.90 µM[4] | 0.82 µM[4] | - | - |

| Compound 87 | 0.2 nM[1] | 0.4 nM[1] | 0.3 nM[1] | 0.3 nM[1] | KB-vin10 (MDR): 0.4 nM[1] |

| Compound 98 | - | - | - | - | A549: 1.6 nM[1] |

| 60c | 1.9 nM[2] | - | 2.7 nM[2] | - | A375 (Melanoma): 1.1 nM; MDA-MB-231 (Breast): 4.0 nM[2] |

| 4a | 3.4 nM[2] | - | 4.3 nM[2] | - | A375 (Melanoma): 2.1 nM; MDA-MB-231 (Breast): 5.5 nM[2] |

| St. 45 | 0.261 µM[6] | 0.519 µM[6] | - | - | HepG-2 (Liver): 2.047 µM[6] |

| St. 61 | < 2 µM[6] | < 2 µM[6] | < 2 µM[6] | - | HT29 (Colon): < 2 µM[6] |

Experimental Workflows & Signaling Pathways

The logical progression of experiments for characterizing a novel CBSI and the resulting cellular signaling cascade are visualized below.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Screen: A Technical Guide to Identifying Small Molecule Microtubule Destabilizers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and strategies employed in the initial screening of small molecule microtubule destabilizers. Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, including cell division, motility, and intracellular transport.[1][2] Their critical role in mitosis makes them a prime target for anticancer drug development.[1][3] This guide details the principal screening approaches, presents key quantitative data, and offers detailed experimental protocols to aid researchers in the discovery of novel tubulin-interacting agents.

Introduction to Microtubule Dynamics and Targeting

Microtubules are highly dynamic structures that undergo phases of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability.[4] This dynamic nature is crucial for their cellular functions. Small molecules that interfere with microtubule dynamics are broadly classified as either microtubule stabilizers (e.g., taxanes) or microtubule destabilizers (e.g., vinca alkaloids, colchicine).[1] Microtubule destabilizers act by inhibiting tubulin polymerization, leading to a net depolymerization of microtubules. This disruption of the microtubule network can trigger cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis, making these compounds potent anti-cancer agents.[1][5]

The initial screening phase is critical for identifying "hit" compounds from large chemical libraries that exhibit the desired activity. This process can be broadly categorized into three main approaches: in silico screening, biochemical assays, and cell-based assays.

Screening Methodologies

A successful screening campaign for microtubule destabilizers often employs a hierarchical approach, starting with high-throughput methods to identify initial hits, followed by more detailed secondary assays to confirm and characterize their activity.

In Silico Screening

Computational methods, such as virtual screening and molecular docking, serve as a powerful initial step to enrich the hit rate of subsequent experimental screens.[6][7] These approaches utilize the known three-dimensional structure of tubulin to predict the binding of small molecules to specific sites known to be targeted by destabilizing agents, most notably the colchicine-binding site on β-tubulin.[1][3]

-

Pharmacophore Modeling: This involves creating a model of the essential steric and electronic features required for a molecule to bind to the target site. This model is then used to search large compound databases for molecules with a similar pharmacophore.[1]

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to screen virtual libraries of compounds and rank them based on their predicted binding affinity.[8]

Biochemical Assays

Biochemical assays utilize purified tubulin to directly measure the effect of a compound on its polymerization. These assays are highly amenable to high-throughput screening (HTS).

Tubulin Polymerization Assay: This is the most common biochemical assay for identifying microtubule-targeting agents.[9][10][11] It monitors the conversion of soluble tubulin dimers into microtubule polymers. The assay can be performed in either an absorbance-based or fluorescence-based format.

-

Absorbance-Based Assay: This classic method relies on the principle that microtubules scatter light, and the increase in turbidity can be measured by an increase in absorbance at 340 nm.[9][12]

-

Fluorescence-Based Assay: This method is generally more sensitive and cost-effective for HTS.[12][13] It utilizes a fluorescent reporter, such as DAPI, which exhibits enhanced fluorescence upon binding to polymerized tubulin.[13][14] The increase in fluorescence is proportional to the extent of microtubule polymerization.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of hits in a more physiologically relevant context. These assays can assess not only the direct impact on the microtubule network but also the downstream cellular consequences.

-

High-Content Imaging (HCI): This powerful technique uses automated microscopy and image analysis to quantify changes in the cellular microtubule network.[13] Cells are treated with compounds, and then the microtubules are visualized using immunofluorescence with anti-tubulin antibodies. Destabilizing agents will cause a visible disruption and depolymerization of the microtubule network.[7]

-

Cellular Microtubule Content Assays: These are quantitative assays that measure the total amount of polymerized microtubules in a cell population, often in a microplate format.[15][16] One such method involves treating cells with the test compound, followed by fixation and detection of the remaining microtubule network using immunoluminescence.[15]

-

Cell Cycle Analysis: Since microtubule disruption typically leads to mitotic arrest, flow cytometry can be used to analyze the cell cycle distribution of a treated cell population. An accumulation of cells in the G2/M phase is a strong indicator of a compound that interferes with microtubule function.[5][13]

Signaling Consequences of Microtubule Destabilization

The disruption of microtubule dynamics by a small molecule destabilizer initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis. Understanding this pathway is crucial for characterizing the mechanism of action of hit compounds.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized microtubule destabilizing agents. These values can serve as benchmarks for new screening campaigns.

Table 1: Comparison of Potency (IC50) of Known Microtubule Destabilizers in Different Assays

| Compound | High-Content Assay (nM) | Biochemical Assay (µM) | Cell Cycle Assay (nM) |

| Nocodazole | 244 | 2.292 | 72 |

| Colchicine | 786.67 ± 81.72 | - | - |

| Vinblastine | 4.83 ± 0.17 | - | - |

| Combretastatin A-4 | 4.50 ± 0.76 | - | - |

Data compiled from multiple sources.[2][13] Note that assay conditions can significantly impact IC50 values.

Table 2: Comparison of Fluorescence vs. Absorbance-Based Tubulin Polymerization Assays

| Feature | Fluorescence Assay | Absorbance Assay |

| Principle | Fluorescence enhancement of a reporter | Light scattering by polymers |

| Sensitivity | Higher | Lower |

| Tubulin Required | Less | More |

| Signal-to-Noise Ratio | Higher | Lower |

| Suitability for HTS | Excellent | Good |

Based on information from commercial assay kits.[12]

Experimental Protocols

Protocol for High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[9][11][12]

Materials:

-

Lyophilized >99% pure tubulin

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Glycerol (as a polymerization enhancer)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Vinblastine)

-

Negative control (DMSO)

-

Half-area 96-well black, flat-bottom plate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL.

-

Prepare the assay buffer by supplementing General Tubulin Buffer with GTP (to 1 mM final concentration), glycerol (to 10% final concentration), and the fluorescent reporter at its optimal concentration.

-

-

Compound Plating:

-

In the 96-well plate, add a small volume (e.g., 1-5 µL) of test compounds, positive control, and negative control to their respective wells.

-

-

Assay Initiation:

-

Warm the plate and the assay buffer to 37°C.

-

To initiate the polymerization reaction, add a pre-determined volume of the tubulin solution to the assay buffer to achieve a final concentration of 2 mg/mL. Mix gently.

-

Immediately dispense the tubulin/assay buffer mixture into the wells of the 96-well plate containing the compounds. The final assay volume is typically around 50 µL.[9][11]

-

-

Data Acquisition:

-

Place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each well.

-

The rate of polymerization (Vmax) and the final polymer mass (plateau fluorescence) can be calculated.

-

Inhibitors will show a decrease in both Vmax and the final polymer mass compared to the negative control.

-

Protocol for Cell-Based Microtubule Network Disruption Assay (High-Content Imaging)

This protocol outlines a general procedure for assessing the effect of compounds on the microtubule network in cultured cells.

Materials:

-

Adherent cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well imaging plates (black wall, clear bottom)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

High-content imaging system

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a range of concentrations of the test compounds, positive control, and negative control. Incubate for a defined period (e.g., 1-24 hours).

-

-

Fixation and Permeabilization:

-

Aspirate the medium and wash the cells with PBS.

-

Fix the cells with the fixation solution for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunofluorescence Staining:

-

Wash with PBS.

-

Block the cells with blocking solution for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and the nuclear counterstain (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash with PBS and add fresh PBS to the wells.

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify parameters of the microtubule network, such as total microtubule length, number of filaments, and network texture. A decrease in these parameters indicates microtubule destabilization.

-

Conclusion

The initial screening for small molecule microtubule destabilizers is a multi-faceted process that benefits from a combination of in silico, biochemical, and cell-based approaches. A well-designed screening cascade, starting with high-throughput biochemical or in silico methods and progressing to more complex cell-based assays for hit validation, is essential for the efficient discovery of novel lead compounds. The protocols and data presented in this guide provide a solid foundation for researchers to establish and conduct successful screening campaigns in the pursuit of new tubulin-targeting therapeutics.

References

- 1. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. Discovery of novel microtubule destabilizing agents via virtual screening methods and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]

- 11. maxanim.com [maxanim.com]

- 12. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Measuring Mitochondrial ROS Production After Gold(I) Complex Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(I) complexes are emerging as a promising class of anticancer agents.[1][2] Their cytotoxic effects are often mediated through the induction of oxidative stress and subsequent apoptosis.[3][4] A primary target of many Gold(I) complexes is the mitochondrial enzyme thioredoxin reductase (TrxR).[5][6][7] Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) within the mitochondria.[1][8] This surge in mitochondrial ROS can trigger the opening of the mitochondrial permeability transition pore (MPT), depolarization of the mitochondrial membrane, and the release of pro-apoptotic factors, ultimately culminating in programmed cell death.[9][10][11]

This application note provides detailed protocols for measuring mitochondrial ROS production in cells treated with Gold(I) complexes, focusing on the use of fluorescent probes. It also outlines the underlying signaling pathway and provides a comprehensive experimental workflow.

Signaling Pathway of Gold(I) Complex-Induced Mitochondrial ROS and Apoptosis

Gold(I) complexes exert their cytotoxic effects through a multi-step process initiated by the inhibition of key mitochondrial enzymes. The following diagram illustrates the proposed signaling cascade.

Caption: Signaling pathway of Gold(I) complex-induced apoptosis.

Experimental Workflow for Measuring Mitochondrial ROS

The following diagram outlines the general workflow for assessing the impact of a Gold(I) complex on mitochondrial ROS production in a cell-based assay.

Caption: Experimental workflow for mitochondrial ROS measurement.

Key Experiments and Protocols